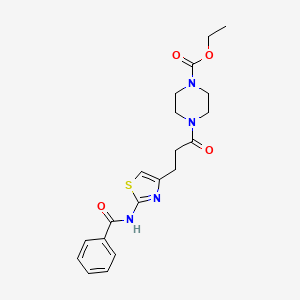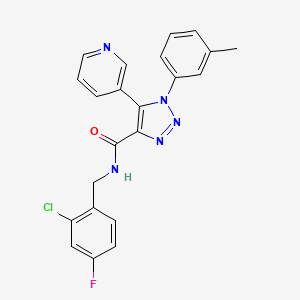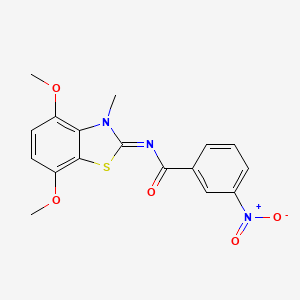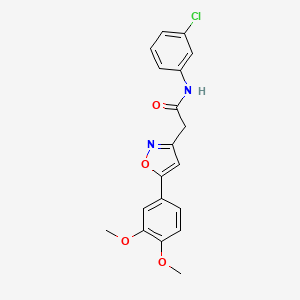
N-(3-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acetamides often involves multi-step reactions, including condensation, amidation, and cycloaddition reactions. While specific synthesis routes for N-(3-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide are not directly found, studies on related compounds provide insights into potential methods. For instance, compounds with similar structures have been synthesized through reactions involving chloroacetamide derivatives and substituted phenols or isoxazole precursors, often employing carbodiimide condensation catalysis for amide bond formation (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features interactions that influence their crystalline arrangement and stability. For example, molecules can be linked via hydrogen bonding, leading to the formation of specific molecular arrangements in the solid state. Structural determinations via X-ray crystallography of related compounds have revealed important aspects such as bond lengths, angles, and molecular conformations (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from its functional groups. The presence of an isoxazole ring, acetamide moiety, and chlorophenyl group suggests potential for various chemical transformations, including nucleophilic substitution reactions at the chlorophenyl site and modifications of the acetamide group. Reactivity studies on similar structures have explored transformations like N-alkylation and reactions with electrophiles to introduce new functionalities (Khodot et al., 2022).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are influenced by the molecular geometry and intermolecular forces present in substances like this compound. Studies on related acetamide derivatives have highlighted the role of hydrogen bonding and molecular packing in determining these properties. For example, the conformation of N—H bonds and their interactions in the crystalline state have been detailed, providing insights into the stability and solubility characteristics of these compounds (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds are often explored through studies on their reactivity, stability under various conditions, and interactions with biological molecules. Molecular docking and in silico studies can provide insights into the potential biological activity and receptor binding affinities of molecules with similar frameworks, aiding in the understanding of their chemical behavior and application potential in medicinal chemistry (Mehta et al., 2019).
科学的研究の応用
Synthesis and Characterization
- Synthesis and evaluation studies have been conducted on derivatives of acetamide, isoxazolidine, and isoxazoline for corrosion inhibition purposes. These compounds, characterized by FT-IR, 1H NMR spectra, and physical property evaluations, show promising results in corrosion prevention in acidic and oil mediums (Yıldırım & Cetin, 2008).
- Research on N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has shown antibacterial and anti-enzymatic potential, with structural elucidation done through IR, EI-MS, 1H NMR, and 13C-NMR techniques (Nafeesa et al., 2017).
Biological and Chemical Properties
- A novel five-step synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential was explored, demonstrating significant findings for therapeutic applications. Structural determination and biological evaluations highlight the compound's potentials (Iftikhar et al., 2019).
- The study of spectroscopic, quantum mechanical studies, and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs has been performed, indicating potential applications in dye-sensitized solar cells (DSSCs) and as inhibitors for Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Potential Applications
- The antitumor activity evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, indicating significant activity against certain cancer cell lines, opens up avenues for therapeutic treatments against malignancies (Yurttaş et al., 2015).
- Novel synthesized compounds with potential as microtubule inhibitors exhibited potent antitumor activity against various cancer cells, showcasing the compound's mechanism through disrupting microtubule assembly and inducing apoptosis (Wu et al., 2009).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(8-18(16)25-2)17-10-15(22-26-17)11-19(23)21-14-5-3-4-13(20)9-14/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNVQBYJICSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


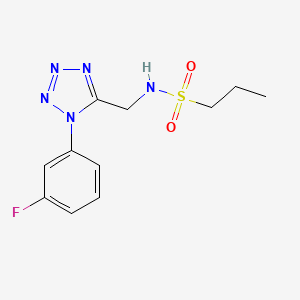
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)


![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
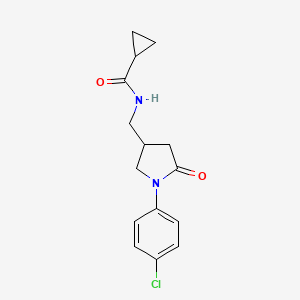
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)
